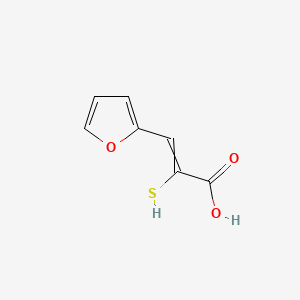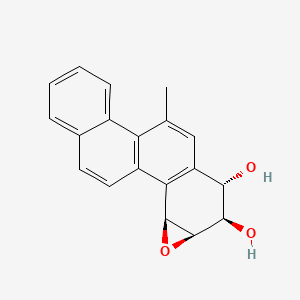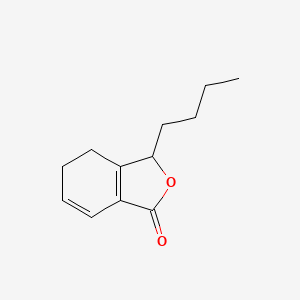
3-N-Butyl-4,5-Dihydrophthalid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-N-Butyl-4,5-dihydrophthalide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 3-N-Butyl-4,5-dihydrophthalide is the long-chain acyl-CoA synthetase 4 (ACSL4) enzyme . ACSL4 plays a crucial role in the metabolism of arachidonic acid, a polyunsaturated fatty acid involved in cellular signaling .
Mode of Action
3-N-Butyl-4,5-dihydrophthalide interacts with its target, ACSL4, by inhibiting its activity . This inhibition disrupts the esterification of arachidonic acid, a process mediated by ACSL4 . The disruption of this process effectively impedes hepatocyte ferroptosis, a form of regulated cell death .
Biochemical Pathways
The action of 3-N-Butyl-4,5-dihydrophthalide affects the arachidonic acid metabolism pathway . By inhibiting ACSL4, the compound prevents the conversion of arachidonic acid into its active form, thereby reducing the production of eicosanoids, bioactive lipids that mediate inflammatory responses . This action also impacts the ferroptosis pathway, preventing the iron-dependent cell death that can occur in response to certain physiological conditions .
Pharmacokinetics
This hydroxylation typically occurs on the side chain of the molecule .
Result of Action
The inhibition of ACSL4 by 3-N-Butyl-4,5-dihydrophthalide leads to a decrease in the production of eicosanoids, reducing inflammation and other responses mediated by these bioactive lipids . Additionally, by impeding hepatocyte ferroptosis, the compound can protect liver cells from iron-dependent cell death, potentially offering therapeutic benefits in conditions such as metabolic dysfunction-associated fatty liver disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-N-Butyl-4,5-dihydrophthalide. For instance, the compound’s solubility in water and its pKa, a measure of acid strength, can affect its absorption and distribution within the body . Additionally, the presence of other substances, such as inhibitors or inducers of the enzymes involved in its metabolism, can impact the compound’s bioavailability and overall effect .
Biochemische Analyse
Biochemical Properties
3-N-Butyl-4,5-dihydrophthalide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including long-chain acyl-CoA synthetase 4 (ACSL4), which is involved in the esterification of arachidonic acid . This interaction inhibits the metabolism of arachidonic acid, thereby reducing lipid peroxidation and ferroptosis in hepatocytes . Additionally, 3-N-Butyl-4,5-dihydrophthalide has been shown to inhibit the proliferation of smooth muscle cells, which is mediated through its interaction with specific cellular receptors .
Cellular Effects
3-N-Butyl-4,5-dihydrophthalide exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of smooth muscle cells and provide neuroprotective effects by attenuating glial activation . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the synthesis of triglycerides and promotes their transport, thereby improving lipid metabolism in hepatocytes . This compound also affects the expression of genes involved in fatty acid metabolism and ferroptosis .
Molecular Mechanism
The molecular mechanism of 3-N-Butyl-4,5-dihydrophthalide involves its binding interactions with various biomolecules. It inhibits the activity of ACSL4, leading to reduced esterification of arachidonic acid and decreased lipid peroxidation . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways involved in lipid metabolism and ferroptosis . The compound also exhibits enzyme inhibition properties, which contribute to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-N-Butyl-4,5-dihydrophthalide have been studied over time. The compound is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term studies have shown that it maintains its pharmacological activity and continues to exert its effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-N-Butyl-4,5-dihydrophthalide vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotective effects and improve lipid metabolism . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity .
Metabolic Pathways
3-N-Butyl-4,5-dihydrophthalide is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as ACSL4, which plays a crucial role in the esterification of fatty acids . This interaction affects metabolic flux and metabolite levels, leading to improved lipid metabolism and reduced lipid peroxidation .
Transport and Distribution
Within cells and tissues, 3-N-Butyl-4,5-dihydrophthalide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which contribute to its pharmacological effects .
Subcellular Localization
The subcellular localization of 3-N-Butyl-4,5-dihydrophthalide plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Butyl-4,5-dihydrophthalide can be achieved through various methods. One common approach involves the hydrogenation of 3-N-Butylidenephthalide using a suitable catalyst under controlled conditions . The reaction typically requires a hydrogen pressure of around 1-2 atm and a temperature range of 25-50°C. The catalyst used can be palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods: In industrial settings, the production of 3-N-Butyl-4,5-dihydrophthalide often involves the use of whole-cell biocatalysts. For instance, certain strains of fungi, such as Aspergillus candidus, have been shown to efficiently produce this compound through biotransformation processes . The yield can reach up to 97.6% under optimized conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3-N-Butyl-4,5-dihydrophthalide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl or aryl halides
Major Products Formed:
Oxidation: 3-Butyl-3-hydroxyphthalide
Reduction: 3-Butyl-4,5-dihydro-3H-isobenzofuran-1-one
Substitution: Various alkyl or aryl substituted phthalides
Vergleich Mit ähnlichen Verbindungen
3-N-Butyl-4,5-dihydrophthalide is unique due to its specific functional groups and scent profile. Similar compounds include:
3-Butylidenephthalide: Shares a similar structure but differs in its unsaturated bond.
Ligustilide: Another phthalide with similar biological activities but different structural features.
Cnidilide: A phthalide found in the same family of plants with comparable pharmacological properties.
Eigenschaften
IUPAC Name |
3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIKVDODKLJKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977545 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62006-39-7 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of quorum sensing in bacteria, and how does 3-n-Butyl-4,5-dihydrophthalide interact with this system?
A1: Quorum sensing is a communication system bacteria use to coordinate gene expression, including those related to virulence factors, based on population density. [, ] By disrupting this system, it's possible to render pathogenic bacteria less harmful without directly killing them. [] 3-n-Butyl-4,5-dihydrophthalide, a compound isolated from celery (Apium graveolens), has demonstrated anti-quorum sensing activity against Chromobacterium violaceum, a bacterium often used as a model for studying quorum sensing. [] While the exact mechanism of action remains unclear, the compound significantly reduced violacein production, a pigment regulated by quorum sensing in C. violaceum. [] This suggests that 3-n-Butyl-4,5-dihydrophthalide interferes with the signaling pathways involved in quorum sensing, potentially inhibiting the expression of virulence factors.
Q2: What research supports the identification and isolation of 3-n-Butyl-4,5-dihydrophthalide from celery, and what methods were employed?
A2: The identification and isolation of 3-n-Butyl-4,5-dihydrophthalide as a potential anti-quorum sensing agent from celery extract involved a multi-step process. [] Initial screening of various herbs and spices identified celery as a promising candidate due to its significant inhibition of violacein production in C. violaceum. [] High-performance thin-layer chromatography (HPTLC) combined with bio-autography further confirmed the presence of an active compound in the celery extract. [] Subsequent isolation was achieved using preparative high-performance liquid chromatography-mass spectrometry (HPLC-MS), which separates and identifies compounds based on their chemical properties. [] Finally, the isolated compound's structure was definitively determined using gas chromatography-mass spectrometry (GC-MS), confirming its identity as 3-n-Butyl-4,5-dihydrophthalide (also known as sedanenolide). [] These findings suggest that this compound contributes significantly to the observed anti-quorum sensing activity of celery extract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



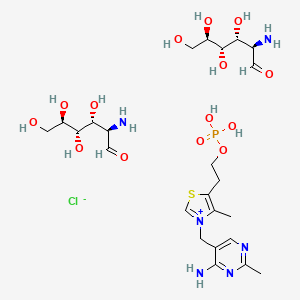
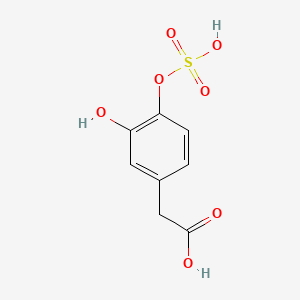
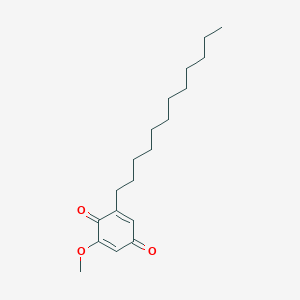
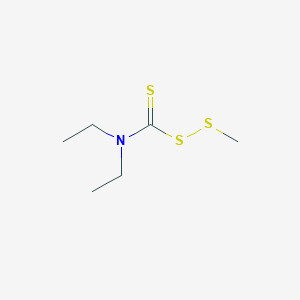
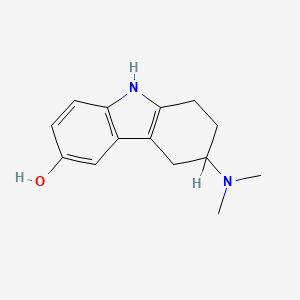


![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)

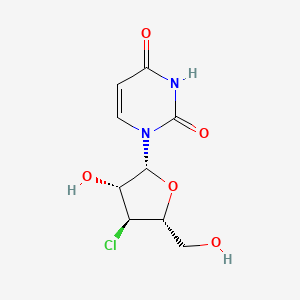
![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)
